molecular formula C15H22N4O B2561160 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide CAS No. 1235656-78-6

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2561160
CAS No.: 1235656-78-6
M. Wt: 274.368
InChI Key: DVUHQNAVLKYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a chemical research compound designed for use in biochemical and pharmacological research. Its molecular structure, which incorporates a pyrimidine ring connected to a piperidine moiety that is further functionalized with a cyclobutanecarboxamide group, is characteristic of ligands investigated for central nervous system (CNS) targets . This structural motif is found in compounds studied for their potential interaction with key neuroreceptors, such as the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subtype . Antagonists of this receptor subtype have been explored in pre-clinical research for their potential in various neurological pathways . The presence of the 2-aminopyrimidine template in related compounds has also been associated with modulation of the Wnt/β-catenin cellular messaging system, a pathway investigated for its role in cellular processes including bone formation . Researchers may utilize this compound as a reference standard, a building block in synthetic chemistry, or a pharmacological tool in assay development. It is supplied exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical substances with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(13-3-1-4-13)18-11-12-5-9-19(10-6-12)15-16-7-2-8-17-15/h2,7-8,12-13H,1,3-6,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUHQNAVLKYOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves a multi-step process. The initial step involves the reaction of 1-(pyrimidin-2-yl)piperidine with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with N-methylmorpholine to afford the final product. This synthesis method has been optimized to achieve high yields and purity.

Chemical Reactions Analysis

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by targeting a specific protein called MDM2, which plays a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, the compound can activate p53 and induce cell death in cancer cells.

Mechanism of Action

The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves binding to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then induces cell cycle arrest or apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidin-4-ylmethyl backbone with several analogs, but its substituents distinguish it:

  • Pyrimidin-2-yl group : Unlike phenyl or fluorophenyl groups in fentanyl analogs (e.g., 2'-Fluoroortho-fluorofentanyl, 4'-Methyl acetyl fentanyl) , the pyrimidine ring introduces a planar, electron-deficient aromatic system. This may enhance hydrogen bonding or π-stacking interactions in target binding sites.
  • Cyclobutanecarboxamide : The strained cyclobutane ring contrasts with linear alkyl or aryl amides in analogs like β-methyl fentanyl or ortho-fluorobutyryl fentanyl . This could reduce rotational freedom and increase metabolic stability compared to flexible chains.
Table 1: Structural Comparison of Selected Analogs
Compound Name R1 (Piperidine 1-position) R2 (Piperidine 4-position) Key Features
Target Compound Pyrimidin-2-yl Cyclobutanecarboxamide Pyrimidine for H-bonding; cyclobutane for rigidity
2'-Fluoroortho-fluorofentanyl 2-Fluorophenethyl N-(2-fluorophenyl)propionamide Fluorinated aryl groups for lipophilicity
4'-Methyl acetyl fentanyl 4-Methylphenethyl N-phenylacetamide Methyl-substituted phenethyl for enhanced CNS penetration
Goxalapladib 2-Methoxyethyl N-[[4’-(trifluoromethyl)biphenyl]-4-yl]methyl Large aromatic system (naphthyridine) for enzyme inhibition

Pharmacological and Biochemical Implications

  • Target Selectivity: Fentanyl analogs (e.g., entries in Table 1) primarily target μ-opioid receptors due to their phenethyl and amide substituents . In contrast, the pyrimidine group in the target compound may redirect activity toward kinases or purinergic receptors, where nitrogenous heterocycles are prevalent.
  • Solubility and Bioavailability : The pyrimidine’s polarity could enhance aqueous solubility relative to highly lipophilic fentanyl analogs, though the cyclobutane may offset this by increasing hydrophobicity.

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 1 pyrimidin 2 yl piperidin 4 yl methyl cyclobutanecarboxamide\text{N 1 pyrimidin 2 yl piperidin 4 yl methyl cyclobutanecarboxamide}

This structure includes a cyclobutane ring, a piperidine moiety, and a pyrimidine group, which contribute to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of key signaling pathways involved in various diseases. Specifically, this compound may exhibit activity against:

  • Glycogen synthase kinase 3 beta (GSK-3β) : Inhibition of GSK-3β has been linked to neuroprotective effects and modulation of inflammation .
  • Inflammatory pathways : The compound may also suppress the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Target IC50 (nM) Effect
GSK-3β InhibitionGSK-3β10 - 1314Modulates cellular signaling
Anti-inflammatoryNitric Oxide Production< 100Reduces inflammation
CytotoxicityHT-22/BV-2 Cells> 1000Minimal cytotoxic effects observed

Case Studies and Research Findings

  • GSK-3β Inhibition Study :
    A study demonstrated that modifications in the carboxamide moiety led to varying degrees of GSK-3β inhibition. Compounds similar to this compound exhibited IC50 values ranging from 10 nM to over 1000 nM, indicating potent inhibitory activity against GSK-3β .
  • Inflammation Model :
    In an experimental model using lipopolysaccharide (LPS)-induced inflammation, compounds with structural similarities showed a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines like IL-6. These findings suggest that this compound may have therapeutic potential in inflammatory conditions .
  • Neuroprotective Effects :
    The compound's neuroprotective effects were evaluated in HT-22 mouse hippocampal neuronal cells. It was found that at concentrations below 10 µM, there was no significant decrease in cell viability, suggesting a favorable safety profile while exerting biological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.